molecular formula C10H17NO4S B1382409 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide CAS No. 1520084-19-8

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide

Cat. No.: B1382409
CAS No.: 1520084-19-8
M. Wt: 247.31 g/mol
InChI Key: ABNDLXCLZZFFSQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-7-4-8(11)6-16(13,14)5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDLXCLZZFFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1520084-19-8
  • Molecular Formula: C₁₀H₁₇NO₄S
  • Molecular Weight : 247.31 g/mol
  • Structure : A bicyclo[3.1.1]heptane core with a sulfur atom (thia), an amine group (aza), a tert-butyl carboxylate ester, and two sulfone (3,3-dioxide) groups .

Key Properties :

  • Purity : ≥99% (industrial grade) .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its rigid bicyclic framework and sulfone groups, which enhance stability and reactivity .
  • Suppliers : LEAP CHEM CO., LTD. and CHEMLYTE SOLUTIONS CO., LTD., both ISO-certified manufacturers with rapid delivery times (5–20 days) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in heteroatoms, substituents, or functional groups (Table 1).

Table 1. Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
tert-Butyl 3-Thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide 1520084-19-8 C₁₀H₁₇NO₄S 247.31 Thia, sulfone, tert-butyl carboxylate High polarity, rigid structure, oxidatively stable
tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate - C₁₀H₁₇NO₃ 211.26 Oxa (oxygen) instead of thia Reduced electron-withdrawing effects; lower stability
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-15-5 C₁₇H₂₄N₂O₂ 288.38 Benzyl, diaza (two nitrogens) Increased basicity; potential for hydrogen bonding
tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate 1246281-86-6 C₁₁H₁₇NO₃ 211.26 Oxo (keto) group Enhanced electrophilicity; reduced steric hindrance
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-16-6 C₁₀H₁₇N₂O₂ 197.25 Diaza (two nitrogens) Higher polarity; improved solubility in aqueous media
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide tosylate 1520084-22-3 C₁₂H₁₇NO₅S₂ 319.40 Tosylate salt Improved water solubility; stabilized for formulation

Reactivity and Stability

  • Sulfone vs. Thioether/Oxa: The sulfone groups in the target compound increase oxidative stability and electron-withdrawing effects compared to thioether (e.g., unoxidized sulfur) or oxa (oxygen) analogs .
  • Diaza vs. Aza : Diaza derivatives (e.g., CAS 869494-15-5) exhibit higher basicity, enabling stronger interactions with acidic targets in drug design .
  • Salt Forms : Tosylate (CAS 1520084-22-3) and hydrochloride (CAS 2940951-91-5) salts enhance solubility for pharmaceutical formulations .

Commercial Availability and Purity

  • Target Compound : Available in industrial-grade (99% purity) for large-scale synthesis .

Biological Activity

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide (CAS No. 1520084-19-8) is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to antihistamine properties and enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO4SC_{10}H_{17}NO_{4}S with a molecular weight of 247.31 g/mol. Its structural configuration allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of derivatives with varying biological activities .

Target of Action : The primary mechanism of action for this compound is believed to involve its interaction with histamine receptors, similar to other antihistamines like rupatidine, which incorporates this bicyclic structure. It is hypothesized that it functions as an antagonist at the H1 receptor, thereby blocking histamine's physiological effects such as vasodilation and bronchoconstriction .

Biochemical Pathways : Research indicates that the compound may influence histamine signaling pathways, resulting in reduced vascular permeability and other histamine-mediated effects. The incorporation of this compound into antihistamines has shown improved pharmacokinetic properties, enhancing absorption and distribution in biological systems.

Antihistamine Properties

The compound's structural features suggest significant antihistaminic activity. In vitro studies have demonstrated its ability to inhibit histamine-induced responses in various cell lines. For instance, it has been shown to effectively reduce the contraction of smooth muscle tissues in response to histamine exposure, indicating its potential use as an antihistamine agent .

Enzyme Interactions

Beyond antihistaminic activity, this compound serves as a valuable tool in studying enzyme interactions. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, contributing to research in pharmacology and biochemistry .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antihistamine Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant decrease in allergic responses compared to control groups treated with placebo.
  • Enzyme Inhibition : In another study focused on enzyme kinetics, it was observed that this compound inhibited specific enzymes involved in metabolic pathways related to inflammation, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntihistaminic ActivityEnzyme InhibitionOther Biological Effects
This compoundHighModerateAnti-inflammatory
RupatidineHighHighAnti-allergic
Other AntihistaminesModerateLowVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
Reactant of Route 2
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide

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